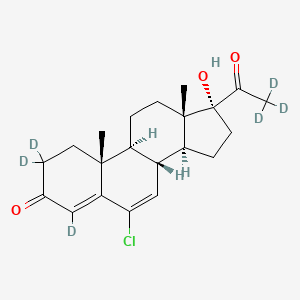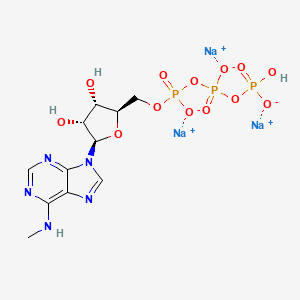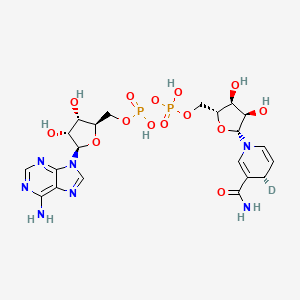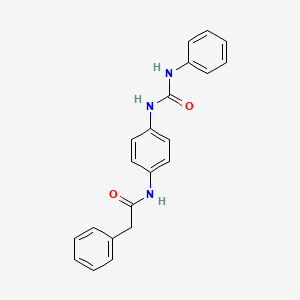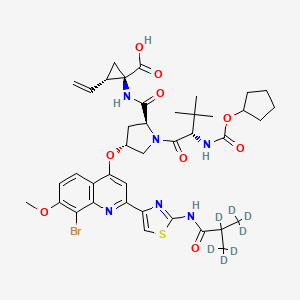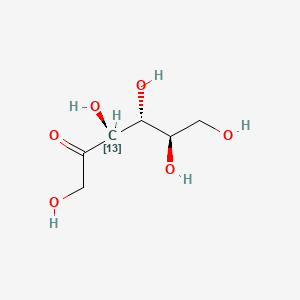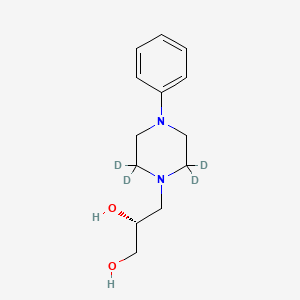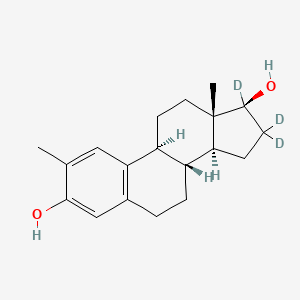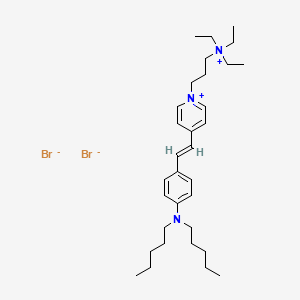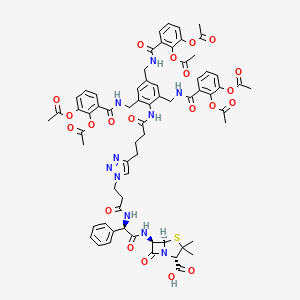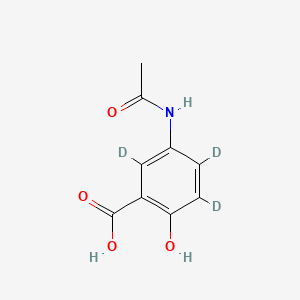
N-Acetyl mesalamine-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl mesalamine-D3 is a deuterated form of N-acetyl mesalamine, which is a metabolite of mesalamine (5-aminosalicylic acid). Mesalamine is an anti-inflammatory drug used primarily to treat inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . The deuterated form, this compound, is often used as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) for the quantification of mesalamine and its metabolites in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl mesalamine-D3 involves the acetylation of mesalamine-D3. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl mesalamine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to mesalamine-D3.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Mesalamine-D3.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl mesalamine-D3 has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of mesalamine and its metabolites.
Biology: Helps in studying the metabolic pathways of mesalamine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mesalamine.
Industry: Employed in the quality control of pharmaceutical formulations containing mesalamine.
Wirkmechanismus
N-Acetyl mesalamine-D3 exerts its effects through its parent compound, mesalamine. Mesalamine works by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes in the colonic epithelial cells. It also acts as an antioxidant, scavenging free radicals and reducing oxidative stress in the gut . The acetylation of mesalamine to form this compound is primarily mediated by N-acetyltransferase enzymes in the liver and intestinal mucosa .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesalamine (5-aminosalicylic acid): The parent compound with similar anti-inflammatory properties.
N-Acetyl mesalamine: The non-deuterated form of N-Acetyl mesalamine-D3.
Sulfasalazine: A prodrug that is metabolized to mesalamine in the colon.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for LC-MS/MS analysis. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of mesalamine and its metabolites in complex biological matrices .
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D |
InChI-Schlüssel |
GEFDRROBUCULOD-NRUYWUNFSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])C(=O)O)O)[2H] |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


